Topological Polar Surface Area (tPSA) and Rotatable Bond Constraint vs. 1-Sulfamoylpiperidine-4-carboxamide
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione has a computed tPSA of 95.7 Ų and zero rotatable bonds, implying a rigid, low-conformational-entropy scaffold. In comparison, 1-sulfamoylpiperidine-4-carboxamide (CID 39869888) shows a tPSA of 115 Ų and two rotatable bonds, indicating greater flexibility and potentially higher desolvation penalty for membrane passage. The lower tPSA and full conformational restriction of the thiatriazecane may favor passive permeability relative to the sulfamoylpiperidine analog, although experimental permeability data are absent [1] [2].
| Evidence Dimension | Computed Topological Polar Surface Area / Rotatable Bond Count |
|---|---|
| Target Compound Data | tPSA 95.7 Ų; Rotatable bonds 0 |
| Comparator Or Baseline | 1-Sulfamoylpiperidine-4-carboxamide: tPSA 115 Ų; Rotatable bonds 2 |
| Quantified Difference | tPSA 19.3 Ų lower; 2 fewer rotatable bonds |
| Conditions | In silico computed properties (PubChem 2025) |
Why This Matters
A lower tPSA and reduced rotatable bond count are generally associated with improved passive membrane permeability, an important selection criterion in CNS and intracellular target programs.
- [1] PubChem. Compound Summary for CID 165950677, 1Lambda6,2,5,8-thiatriazecane-1,1,7-trione. NCBI, 2025. View Source
- [2] PubChem. Compound Summary for CID 39869888, 1-Sulfamoylpiperidine-4-carboxamide. NCBI, 2025. View Source
